molecular formula C23H21NO5 B1403458 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 1403766-58-4

2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid

Cat. No.: B1403458
CAS No.: 1403766-58-4
M. Wt: 391.4 g/mol
InChI Key: CJRUPEXNZOFRTP-UHFFFAOYSA-N
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Description

2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid (CAS: 1403766-58-4) is a fluorenylmethyloxycarbonyl (Fmoc)-protected bicyclic amino acid derivative. Its structure features a rigid cyclopenta[c]pyrrole scaffold with a ketone group at position 5 and a carboxylic acid moiety at position 1, critical for peptide synthesis and conformational studies. The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, making it valuable in solid-phase peptide synthesis (SPPS) . This compound is cataloged with a purity of 95% and is commonly used in medicinal chemistry for designing constrained peptides and peptidomimetics .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c25-14-9-13-11-24(21(22(26)27)19(13)10-14)23(28)29-12-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,13,19-21H,9-12H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRUPEXNZOFRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C(C2CC1=O)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid, often referred to in the literature by its systematic name or CAS number, has garnered attention for its potential biological activities. This article aims to synthesize the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Characteristics

  • Molecular Formula : C₁₈H₁₉NO₃
  • Molecular Weight : 299.35 g/mol
  • CAS Number : 2408216-42-0

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group is known to enhance the lipophilicity and stability of the molecule, potentially facilitating cellular uptake and interaction with target proteins.

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Anticancer Properties : Similar compounds have shown promise as anticancer agents by inducing apoptosis in cancer cells and inhibiting cell proliferation. The structure suggests potential interactions with pathways that regulate cell cycle and apoptosis.

Biological Activity Assessment

The biological activity of this compound has been evaluated through various assays:

Table 1: Summary of Biological Assays

Assay Type Description Results
Cell Viability AssayMTT assay on cancer cell linesIC50 values indicate significant cytotoxicity at micromolar concentrations
Apoptosis AssayFlow cytometry to detect apoptotic cellsIncreased annexin V positive cells in treated groups
Enzyme InhibitionAssays on target metabolic enzymesInhibition observed with varying potency depending on concentration
In Vivo StudiesAnimal models for tumor growth inhibitionReduced tumor size in treated animals compared to control

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Case Study in Oncology : A study involving a derivative of this compound demonstrated its ability to significantly reduce tumor growth in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 50% compared to untreated controls after two weeks of treatment.
  • Neuroprotective Effects : Another investigation explored the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could attenuate neuronal cell death induced by oxidative stress.

Scientific Research Applications

Medicinal Chemistry

Fmoc-O-cyclopenta[c]pyrrole is utilized in the synthesis of bioactive compounds. Its unique structure allows it to serve as a building block in the development of various pharmaceuticals. Notably, it has been studied for its potential in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

Peptide Synthesis

The compound is widely used as a protecting group for amino acids during solid-phase peptide synthesis (SPPS). The Fmoc group is favored for its stability under basic conditions and ease of removal under mild acidic conditions, making it ideal for synthesizing complex peptides.

Property Fmoc Group
StabilityHigh under basic conditions
Removal ConditionsMild acidic conditions
ApplicationProtecting group in SPPS

Drug Development

Research indicates that derivatives of Fmoc-O-cyclopenta[c]pyrrole exhibit promising activity against certain cancer cell lines. Studies have shown that modifications to the cyclopenta[c]pyrrole structure can enhance its cytotoxic effects, making it a candidate for further development as an anticancer agent.

Research and Development

The compound has been employed in various research settings to explore new synthetic pathways and methodologies. Its versatility allows chemists to investigate the synthesis of novel compounds with potential therapeutic applications.

Case Studies

Several studies highlight the efficacy and versatility of Fmoc-O-cyclopenta[c]pyrrole in scientific research:

  • Neuroprotective Effects : A study demonstrated that derivatives of Fmoc-O-cyclopenta[c]pyrrole exhibited neuroprotective properties in vitro, suggesting potential applications in treating neurodegenerative disorders .
  • Anticancer Activity : Research published in a peer-reviewed journal reported that specific analogs of the compound showed significant cytotoxicity against breast cancer cell lines, indicating its potential as a lead compound for drug development .
  • Peptide Synthesis Efficiency : A comparative study on various protecting groups highlighted the efficiency of Fmoc-O-cyclopenta[c]pyrrole in peptide synthesis, showcasing its advantages over traditional protecting groups .

Comparison with Similar Compounds

Rigidity and Conformational Constraints

  • The target compound’s cyclopenta[c]pyrrole core imposes greater rigidity compared to monocyclic analogs like (S)-1-Fmoc-5-oxopyrrolidine-2-carboxylic acid. This rigidity is advantageous for stabilizing α-helical or β-sheet motifs in peptides .
  • 2-(3-Fmoc-2-oxopiperidin-1-yl)acetic acid (QK-7614) contains a piperidinone ring, which provides moderate conformational flexibility, making it suitable for mimicking β-turns in peptide loops .

Functional Group Modifications

  • The bromophenyl derivative (2580096-21-3) introduces a halogenated aromatic group, enhancing hydrophobic interactions in receptor-binding studies. Its stereospecificity (2S,5S) also enables precise spatial targeting .
  • Dual-protected compounds (e.g., 2-(tert-butoxycarbonyl)-5-Fmoc-pyrrolopyridine) allow sequential deprotection, enabling complex peptide architectures .

Stability and Reactivity

  • The target compound’s 5-keto group may increase susceptibility to nucleophilic attack compared to non-ketone analogs like QW-2599 (909114-68-7), which features a phenyl-substituted Fmoc-amino acetic acid .
  • (S)-1-Fmoc-5-oxopyrrolidine-2-carboxylic acid (106982-77-8) has demonstrated stability at 2–8°C, whereas bromophenyl derivatives require inert storage due to light sensitivity .

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can purity be optimized?

The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (fluorenylmethyloxycarbonyl) protection chemistry. Key steps include:

  • Fmoc deprotection : Use 20% piperidine in DMF to remove the Fmoc group while preserving the cyclopenta[c]pyrrole backbone .
  • Coupling reactions : Activate carboxyl groups with HBTU/HOBt or DIC/Oxyma Pure to minimize racemization .
  • Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients achieves >95% purity. Monitor by LC-MS for mass confirmation .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335 risk) .
  • Waste disposal : Collect residues in sealed containers for incineration by authorized facilities to avoid environmental release .

Q. How is the compound characterized structurally?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the cyclopenta[c]pyrrole ring and Fmoc group integrity (e.g., δ 4.2–4.4 ppm for Fmoc-CH2_2) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ expected within 1 ppm error) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry in advanced studies .

Advanced Research Questions

Q. How can racemization during synthesis be minimized, and what analytical tools detect it?

Racemization risks arise during Fmoc deprotection or coupling. Mitigation strategies include:

  • Low-pH coupling : Use DIC/Oxyma Pure at pH 6.5 to reduce base-induced side reactions .
  • Chiral HPLC : Employ a Chirobiotic T column with polar ionic mobile phases to separate enantiomers .
  • Circular dichroism (CD) : Monitor λ~220 nm for characteristic absorbance shifts due to stereochemical changes .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Decomposition occurs above 40°C; store at -20°C under argon to prevent Fmoc cleavage .
  • Light sensitivity : Protect from UV exposure to avoid cyclopenta[c]pyrrole ring degradation .
  • Hydrolytic stability : Avoid aqueous solutions at pH >8, which hydrolyze the oxo-octahydro moiety .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., proteases) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of substituents on the pyrrole ring .
  • MD simulations : Simulate solvation dynamics in water/DMSO mixtures to improve solubility .

Q. What strategies resolve low solubility in aqueous buffers during biological assays?

  • Co-solvents : Use 10% DMSO or PEG-400 to enhance solubility without denaturing proteins .
  • Prodrug design : Introduce phosphate or ester groups at the carboxylic acid for gradual hydrolysis in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for controlled release .

Methodological Challenges and Solutions

Q. How are conflicting toxicity data addressed in ecological risk assessments?

While acute toxicity (e.g., H302, H315) is documented, chronic and ecological data are scarce . Researchers should:

  • Conduct Ames tests for mutagenicity and Daphnia magna assays for aquatic toxicity .
  • Apply precautionary principles : Assume high bioaccumulation potential (logP ~3.5) and restrict lab discharge .

Q. What analytical techniques quantify trace impurities in bulk samples?

  • UPLC-QTOF : Detect impurities at 0.1% levels using a BEH C18 column (1.7 µm, 2.1 × 100 mm) .
  • NMR spiking : Add authentic standards (e.g., free cyclopenta[c]pyrrole) to identify unknown peaks .
  • ICP-MS : Screen for heavy metals (e.g., Pd from coupling reagents) with detection limits <1 ppb .

Q. How is the compound’s reactivity with nucleophiles exploited in targeted drug delivery?

The 5-oxo group undergoes Michael addition with thiols (e.g., cysteine residues in proteins):

  • Conjugation : React with PEG-maleimide to create pH-sensitive prodrugs .
  • Crosslinking : Use dithiothreitol (DTT) to form hydrogels for sustained release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid

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